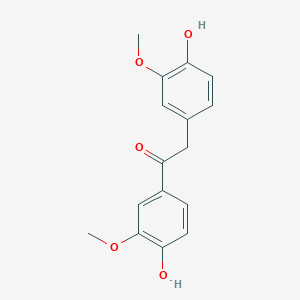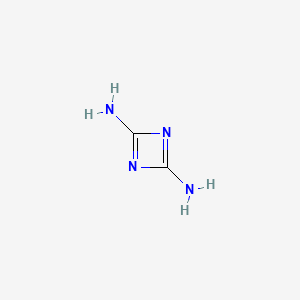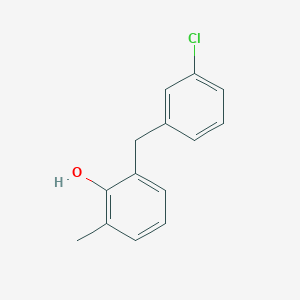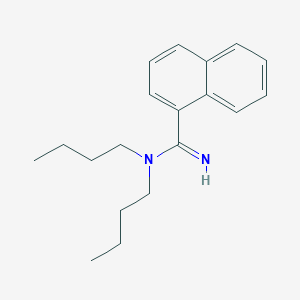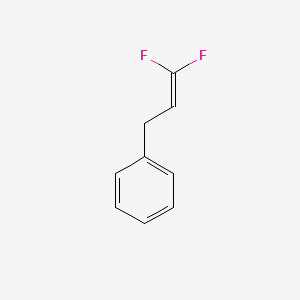
Benzene, (3,3-difluoro-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3,3-difluoro-2-propenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-difluoro-2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3,3-difluoro-2-propenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for Benzene, (3,3-difluoro-2-propenyl)- often involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzene, (3,3-difluoro-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can modify the propenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include hydroxylated derivatives, reduced propenyl compounds, and substituted benzene derivatives .
Scientific Research Applications
Benzene, (3,3-difluoro-2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological systems, including its metabolism and potential effects on organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (3,3-difluoro-2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzene, (3,3-difluoro-2-propenyl)- include:
- Benzene, (3-fluoro-2-propenyl)-
- Benzene, (3,3-difluoro-2-propenyl)- derivatives with additional functional groups .
Uniqueness
The uniqueness of Benzene, (3,3-difluoro-2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propenyl group enhances its reactivity and stability compared to other similar compounds .
Properties
CAS No. |
4980-68-1 |
|---|---|
Molecular Formula |
C9H8F2 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3,3-difluoroprop-2-enylbenzene |
InChI |
InChI=1S/C9H8F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
TXCDHAJAFFONBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
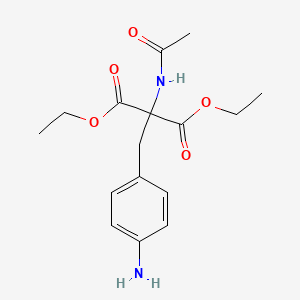
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
